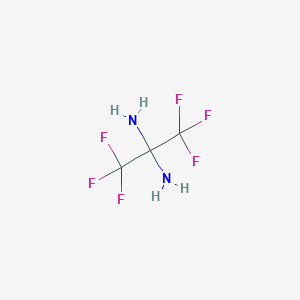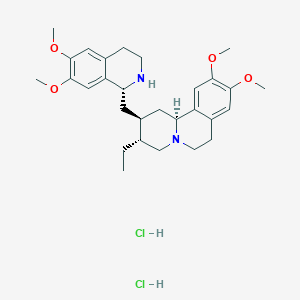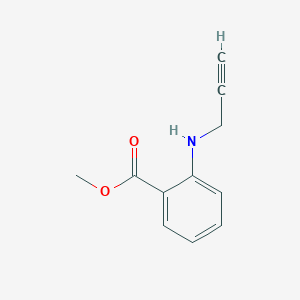
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI), also known as propargyl benzoate, is a chemical compound that has been found to have various applications in scientific research. It is a yellow liquid with a molecular formula of C11H9NO2 and a molecular weight of 191.19 g/mol.
作用機序
The mechanism of action of Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) benzoate is not well understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties.
Biochemical and Physiological Effects:
Propargyl benzoate has been found to have various biochemical and physiological effects. It has been found to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
Propargyl benzoate has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. It is also relatively easy to synthesize and can be obtained in high yields. However, it has some limitations. It is a toxic compound that can be harmful if ingested or inhaled. It also has a low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
Propargyl benzoate has several potential future directions for research. It can be used as a building block in the synthesis of various drugs and compounds. It can also be used as a ligand in the synthesis of metal complexes for catalysis. Additionally, it has potential applications in the field of neuroprotection and antioxidant therapy. Further research is needed to fully understand the mechanism of action of Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) benzoate and its potential applications in scientific research.
合成法
Propargyl benzoate can be synthesized through the reaction of benzoic acid with Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) alcohol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) benzoate and water. The yield of this reaction can be improved by using a solvent such as toluene.
科学的研究の応用
Propargyl benzoate has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds such as benzofurans and benzimidazoles. It has also been used as a building block in the synthesis of various drugs such as Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI)-linked antifungal agents and Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI)-linked anticancer agents. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalysis.
特性
CAS番号 |
137105-06-7 |
|---|---|
製品名 |
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 2-(prop-2-ynylamino)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h1,4-7,12H,8H2,2H3 |
InChIキー |
VJZVDYVRFRWRLL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
正規SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
同義語 |
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
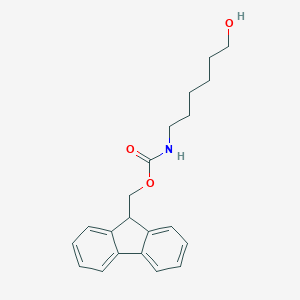
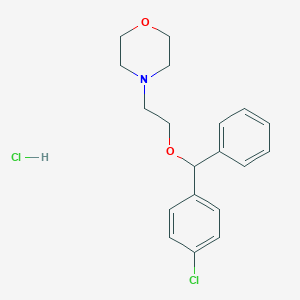

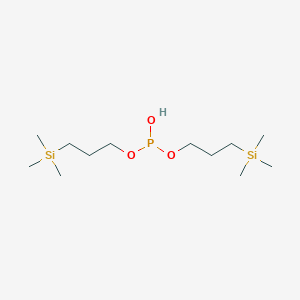
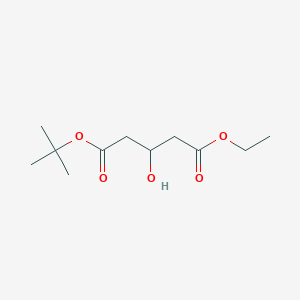


![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
